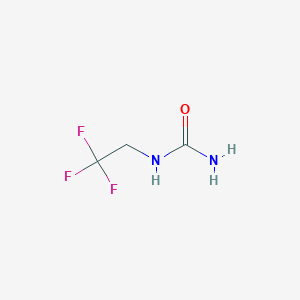

N-(2,2,2-Trifluorethyl)harnstoff

Übersicht

Beschreibung

N-(2,2,2-trifluoroethyl)urea (NTFU) is an organic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing compound with a trifluoroethyl group attached to the nitrogen atom. The compound is of particular interest due to its unique properties, such as its solubility in water and its non-toxic nature. NTFU has been used in a variety of research applications, such as in the synthesis of other compounds, as a reagent in biochemical reactions, and as a catalyst in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

N-(2,2,2-Trifluorethyl)harnstoff: wird in der organischen Synthese eingesetzt, insbesondere als Vorläufer für die Herstellung von Trifluorethylisatin-Ketiminen. Diese Ketimine dienen als 1,3-Dipole in organokatalytischen asymmetrischen [3+2]-Cycloadditionsreaktionen . Die Einführung von Trifluorethylgruppen kann die physikalischen und chemischen Eigenschaften der synthetisierten Verbindungen signifikant verändern und sie so für die Entwicklung neuer Pharmazeutika und Materialien wertvoll machen.

Medizinische Chemie

Die Trifluormethylgruppe in This compound ist von großem Interesse in der medizinischen Chemie. Die Einarbeitung dieser Gruppe in Arzneimittelmoleküle kann ihre metabolische Stabilität erhöhen, ihre Fettlöslichkeit verändern und biologische Aktivitäten wie die Arzneistoffaufnahme und die Rezeptorinteraktion beeinflussen . Dies kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führen.

Pestizidentwicklung

Im Bereich der Pestizide ist die Trifluormethylgruppe dafür bekannt, wünschenswerte Eigenschaften wie erhöhte Wirksamkeit und Umweltstabilität zu verleihen. This compound kann zur Synthese von Verbindungen mit diesen Gruppen verwendet werden, was möglicherweise zur Entwicklung effektiverer und länger anhaltender Pestizide führt .

Funktionelle Materialien

Die einzigartigen Eigenschaften von fluorierten Verbindungen machen sie für die Herstellung von Funktionsmaterialien geeignet. This compound kann verwendet werden, um fluorhaltige Gruppen in Materialien einzuführen und so deren Leistung in Anwendungen wie Beschichtungen, Klebstoffen und elektronischen Geräten zu verbessern .

Chirale Medizin

Die Stereoselektivität von Reaktionen mit This compound ist besonders wichtig im Bereich der chiralen Medizin. Die Fähigkeit, die Stereochemie der synthetisierten Verbindungen zu kontrollieren, ist für die Aktivität vieler Pharmazeutika entscheidend, und diese Verbindung bietet einen Weg für die Synthese chiraler Medikamente .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen spektroskopischen Techniken, einschließlich der Infrarotspektroskopie, verwendet werden. Seine gut definierte Struktur und seine Eigenschaften machen ihn zu einem idealen Kandidaten für diesen Zweck .

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of N-(2,2,2-trifluoroethyl)urea with its targets requires further investigation.

Biochemische Analyse

Biochemical Properties

N-(2,2,2-trifluoroethyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, N-(2,2,2-trifluoroethyl)urea can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

N-(2,2,2-trifluoroethyl)urea has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, N-(2,2,2-trifluoroethyl)urea has been shown to affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of N-(2,2,2-trifluoroethyl)urea involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, N-(2,2,2-trifluoroethyl)urea can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,2,2-trifluoroethyl)urea can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(2,2,2-trifluoroethyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to N-(2,2,2-trifluoroethyl)urea can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of N-(2,2,2-trifluoroethyl)urea vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxicity studies have shown that high doses of N-(2,2,2-trifluoroethyl)urea can lead to adverse effects such as organ damage or altered physiological functions .

Metabolic Pathways

N-(2,2,2-trifluoroethyl)urea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic processes. For example, N-(2,2,2-trifluoroethyl)urea may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells .

Transport and Distribution

The transport and distribution of N-(2,2,2-trifluoroethyl)urea within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, N-(2,2,2-trifluoroethyl)urea may localize to specific compartments or organelles, where it exerts its effects. The distribution of N-(2,2,2-trifluoroethyl)urea within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

N-(2,2,2-trifluoroethyl)urea exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, N-(2,2,2-trifluoroethyl)urea may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHCMKXZLFVXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290950 | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

819-60-3 | |

| Record name | 819-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,2,2-Trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

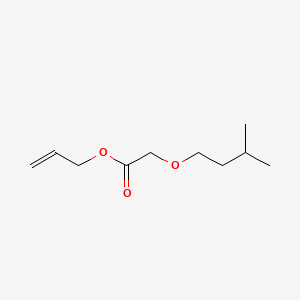

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

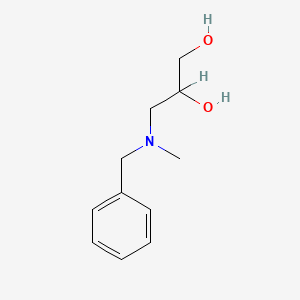

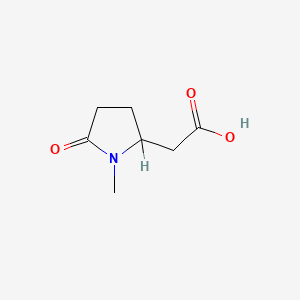

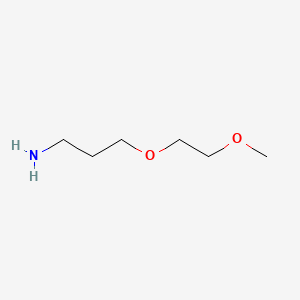

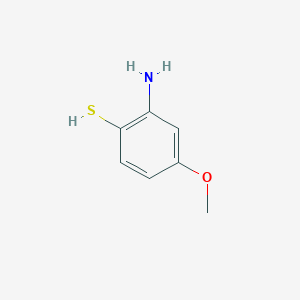

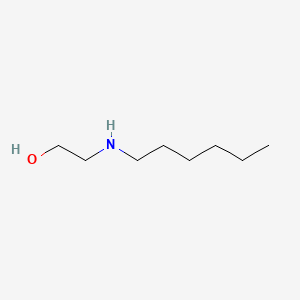

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)